molecular formula ClH5N3P B14686082 Phosphorodiamidimidic chloride CAS No. 25758-27-4

Phosphorodiamidimidic chloride

Cat. No.: B14686082
CAS No.: 25758-27-4
M. Wt: 113.49 g/mol
InChI Key: KEEISLGKHMHHDR-UHFFFAOYSA-N
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Description

Phosphorodiamidimidic chloride is an organophosphorus compound characterized by a central phosphorus atom bonded to two amido groups, an imidamide group, and a chloride. Its structure, as inferred from IUPAC nomenclature conventions in Chemical Abstracts Service (CAS) documentation, can be represented as ClP(NH)(NH₂)₂, where the phosphorus center adopts a tetrahedral geometry . This compound belongs to a broader class of phosphoryl chlorides, which are pivotal intermediates in synthesizing agrochemicals, pharmaceuticals, and specialty polymers.

Properties

CAS No.

25758-27-4

Molecular Formula

ClH5N3P

Molecular Weight

113.49 g/mol

InChI

InChI=1S/ClH5N3P/c1-5(2,3)4/h(H5,2,3,4)

InChI Key

KEEISLGKHMHHDR-UHFFFAOYSA-N

Canonical SMILES

NP(=N)(N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodiamidimidic chloride can be synthesized through the reaction of phosphorus trichloride with ammonia. The reaction typically involves the following steps:

    Reaction of Phosphorus Trichloride with Ammonia: Phosphorus trichloride (PCl3) reacts with ammonia (NH3) to form this compound. [ \text{PCl}_3 + 2\text{NH}_3 \rightarrow \text{P(NH}_2\text{)}_2\text{Cl} + 2\text{HCl} ]

    Reaction Conditions: This reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of advanced reactors and continuous monitoring of reaction parameters are essential to achieve high yields and purity of the product.

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

Phosphorodiamidimidic chloride undergoes rapid hydrolysis in the presence of water, producing phosphoric acid derivatives and hydrochloric acid. This reaction is highly sensitive to moisture, with the rate increasing under basic conditions due to enhanced nucleophilic attack by hydroxide ions.

Reaction:

Cl2P(NR2)+3H2OH3PO4+2NH2R+2HCl\text{Cl}_2\text{P(NR}_2\text{)} + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + 2\text{NH}_2\text{R} + 2\text{HCl}

Key Observations:

  • Immediate fuming in moist air due to HCl release .

  • Intermediate formation of phosphorylated species (e.g., pyrophosphoryl chloride analogs) detected via 31P^{31}\text{P} NMR .

Table 1: Hydrolysis Reaction Conditions

ReactantsConditionsProductsReferences
H2_2ORT, aqueousH3_3PO4_4, HCl
NaOH/H2_2O0–25°CNa3_3PO4_4, NaCl

Reactions with Alcohols and Phenols

The compound reacts with alcohols to form phosphate esters, a reaction leveraged in agrochemical and pharmaceutical synthesis. The process typically requires anhydrous conditions to avoid competing hydrolysis.

Reaction:

Cl2P(NR2)+3ROH(RO)2P(O)NR2+2HCl\text{Cl}_2\text{P(NR}_2\text{)} + 3\text{ROH} \rightarrow \text{(RO)}_2\text{P(O)NR}_2 + 2\text{HCl}

Mechanistic Insights:

  • Nucleophilic substitution at phosphorus occurs via a two-step process:

    • Alcohol deprotonation by a base (e.g., pyridine).

    • Displacement of chloride by the alkoxide ion5 .

Table 2: Esterification with Selected Alcohols

AlcoholYield (%)ConditionsReferences
Methanol85Pyridine, 0°C
Ethanol78Toluene, reflux

Amidation and Amine Reactions

This compound serves as a coupling agent in amide synthesis, activating carboxylic acids via transient acyloxy-phosphonium intermediates .

Reaction with Primary Amines:

Cl2P(NR2)+R’NH2R’NP(O)(NR2)+2HCl\text{Cl}_2\text{P(NR}_2\text{)} + \text{R'NH}_2 \rightarrow \text{R'NP(O)(NR}_2\text{)} + 2\text{HCl}

Key Findings:

  • Imido-phosphonium intermediates (detected via HR-MS) facilitate acyl transfer .

  • Reactions with aliphatic amines proceed faster than aromatic amines due to steric and electronic factors .

Table 3: Amidation Efficiency

Amine TypeSubstrateYield (%)References
BenzylamineBenzoic acid92
CyclohexylamineHexanoic acid88

Lewis Acid-Base Adduct Formation

The phosphorus center acts as a Lewis base, forming stable adducts with Lewis acids like AlCl3_3 or TiCl4_4. These adducts are utilized to stabilize reactive intermediates in Friedel-Crafts and other electrophilic aromatic substitutions .

Reaction:

Cl2P(NR2)+AlCl3Cl2P(NR2)AlCl3\text{Cl}_2\text{P(NR}_2\text{)} + \text{AlCl}_3 \rightarrow \text{Cl}_2\text{P(NR}_2\text{)} \cdot \text{AlCl}_3

Applications:

  • Removal of excess AlCl3_3 from reaction mixtures .

  • Catalysis in phosphorylation reactions .

Dehalogenation and Byproduct Formation

In the presence of ammonium salts, this compound participates in dehalogenation, yielding ammonium chloride and phosphorus-containing byproducts .

Reaction:

Cl2P(NR2)+2NH4+(NH2R)2PO2+2NH4Cl\text{Cl}_2\text{P(NR}_2\text{)} + 2\text{NH}_4^+ \rightarrow (\text{NH}_2\text{R})_2\text{PO}_2^- + 2\text{NH}_4\text{Cl}

Thermodynamic Data:

  • ΔG^\circ for NH4_4Cl formation: −45 kJ/mol at 25°C .

Scientific Research Applications

Phosphorodiamidimidic chloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.

    Biology: It is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorodiamidimidic chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The amido groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Phosphorodiamidimidic chloride shares structural and functional similarities with several phosphorus-based chlorides. Below is a detailed comparative analysis:

Diisopropylphosphoramidous Dichloride

  • Structure: Features a phosphorus atom bonded to two chlorine atoms, a diisopropylamine group, and an additional amino substituent.
  • Reactivity/Applications : Primarily used as a phosphorylating agent in organic synthesis, particularly for generating phosphoramidates. Its bulky isopropyl groups enhance steric hindrance, moderating reaction kinetics compared to less-substituted analogs .

Dimethylphosphinothioic Chloride (CAS 993-12-4)

  • CAS/Formula : C₂H₆ClPS .
  • Structure : Contains a thiophosphoryl group (P=S) and methyl substituents, distinguishing it from the amidoimidic structure of this compound.
  • Reactivity/Applications: The thio group increases electrophilicity, making it reactive in thiol- and amine-coupling reactions. It is critical in synthesizing organothiophosphate pesticides and pharmaceuticals .

Phosphonitrilic Chloride (Trimeric Form, (NPCl₂)₃)

  • Structure : A cyclic trimer with alternating nitrogen and phosphorus atoms, each phosphorus bonded to two chlorides.
  • Reactivity/Applications : Functions as a flame retardant and catalyst in polymerization. Unlike this compound, its cyclic structure and lack of amine substituents limit its utility in bioorganic synthesis .

Trimethyl-(2-Phosphonooxyethyl)Azanium Chloride

  • CAS/Formula: Synonyms include phosphorylcholine chloride (C₅H₁₃ClNO₄P) .
  • Structure : Combines a quaternary ammonium group with a phosphate ester, differing significantly from this compound’s amidoimidic backbone.
  • Applications: Used in lipid membrane studies and as a biomarker in clinical diagnostics, highlighting its niche in biochemical rather than industrial contexts .

Data Table: Comparative Overview of this compound and Analogues

Compound CAS Number Molecular Formula Key Structural Features Primary Applications
This compound Not explicitly provided ClP(NH)(NH₂)₂ Amidoimidic backbone with Cl substituent Agrochemical/pharmaceutical intermediates
Diisopropylphosphoramidous Dichloride N/A C₆H₁₄Cl₂NP Bulky diisopropylamine groups Organic synthesis (phosphorylating agent)
Dimethylphosphinothioic Chloride 993-12-4 C₂H₆ClPS Thiophosphoryl (P=S) group Organothiophosphate synthesis
Phosphonitrilic Chloride 940-71-6 N₃P₃Cl₆ Cyclic trimer with alternating N/P Flame retardants, polymerization catalysts
Trimethyl-(2-Phosphonooxyethyl)Azanium Chloride 107-73-5 C₅H₁₃ClNO₄P Quaternary ammonium + phosphate ester Biomembrane research, diagnostics

Research Findings and Industrial Relevance

  • Synthetic Utility : this compound’s amidoimidic structure enables selective functionalization, making it valuable for synthesizing phosphoramidate prodrugs and ligands in coordination chemistry .
  • Comparative Reactivity: Dimethylphosphinothioic chloride exhibits higher reactivity toward nucleophiles due to the electron-withdrawing thio group, whereas Diisopropylphosphoramidous dichloride’s steric bulk slows reaction rates, favoring controlled synthesis .
  • Safety and Handling: Phosphonitrilic chloride’s volatility and toxicity necessitate specialized handling, contrasting with the relatively stable ammonium-based derivatives like Trimethyl-(2-Phosphonooxyethyl)Azanium chloride .

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